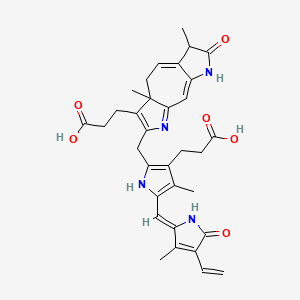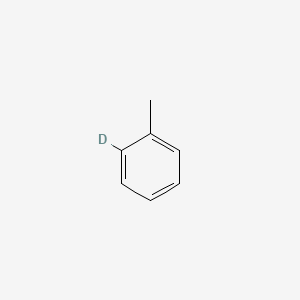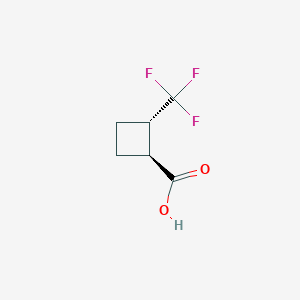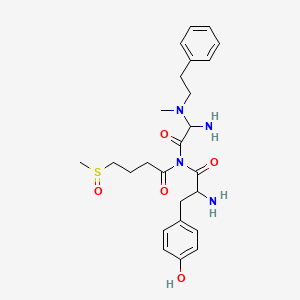
Tartaric Acid Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tartaric Acid Isopropyl Ester, also known as isopropyl tartrate, is an ester derived from tartaric acid and isopropyl alcohol. This compound is part of the ester family, which are organic compounds formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are widely used in various industries, including food, cosmetics, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tartaric Acid Isopropyl Ester is typically synthesized through an esterification reaction. This involves reacting tartaric acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is as follows:
Tartaric Acid+Isopropyl Alcohol→Tartaric Acid Isopropyl Ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The ester is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tartaric Acid Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to tartaric acid and isopropyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Tartaric acid and isopropyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Tartaric Acid Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flavors and fragrances, as well as in the synthesis of other fine chemicals.
Mécanisme D'action
The mechanism of action of Tartaric Acid Isopropyl Ester depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. In biochemical assays, it serves as a substrate for enzymes, allowing the study of enzyme kinetics and mechanisms.
Comparaison Avec Des Composés Similaires
Tartaric Acid Ethyl Ester: Similar ester derived from tartaric acid and ethanol.
Tartaric Acid Methyl Ester: Ester formed from tartaric acid and methanol.
Diethyl Tartaric Acid Ester: Ester with two ethyl groups attached to tartaric acid.
Comparison: Tartaric Acid Isopropyl Ester is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to its ethyl and methyl counterparts, the isopropyl ester may exhibit different steric and electronic effects, making it suitable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
2,3-dihydroxy-4-oxo-4-propan-2-yloxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3-5,8-9H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYZSRPAKZEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide](/img/structure/B15126128.png)

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B15126137.png)

![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)

![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)

![2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol](/img/structure/B15126172.png)

![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B15126186.png)
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)

